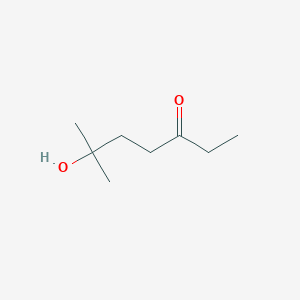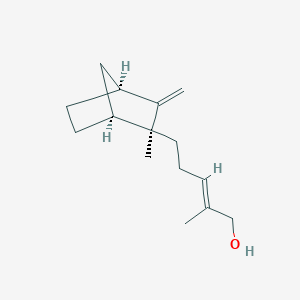
beta-SANTALOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Santalol: is an organic compound classified as a sesquiterpene. It is a significant component of sandalwood oil, comprising about 20% of the oil, with alpha-santalol being the major component . Sandalwood oil is extracted from the heartwood of the Santalum album tree and is highly valued for its fragrance and medicinal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Santalol can be synthesized through various methods. One notable method involves the use of a dienol compound as a starting material. The process includes several steps, such as cyclization and fragmentation reactions, often catalyzed by copper . Another method involves the biosynthesis of santalenes and santalols using engineered strains of Saccharomyces cerevisiae. This method employs synthetic biology strategies to construct biosynthetic pathways, resulting in the production of this compound through fermentation .
Industrial Production Methods: : Industrial production of this compound often involves the steam distillation of sandalwood heartwood. due to sustainability concerns, alternative methods such as fermentation using Rhodobacter sphaeroides have been developed. This method allows for the production of this compound without the need for sandalwood trees .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Santalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Oxidation of this compound typically results in the formation of santalone.
Reduction: Reduction reactions yield saturated alcohols.
Substitution: Substitution reactions produce halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Beta-Santalol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fragrance compounds.
Wirkmechanismus
The mechanism of action of beta-santalol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. This compound has been shown to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-Santalol is often compared with other sesquiterpenes such as alpha-santalol, alpha-santalene, and beta-santalene. While alpha-santalol is more abundant in sandalwood oil, this compound is unique due to its distinct fragrance and higher stability. Other similar compounds include alpha-bergamotene and beta-farnesene, which share structural similarities but differ in their biological activities and applications .
Eigenschaften
CAS-Nummer |
77-42-9 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
OJYKYCDSGQGTRJ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Isomerische SMILES |
C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |
Kanonische SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO |
Color/Form |
PALE YELLOW, SOMEWHAT VISCID LIQ |
Dichte |
0.965-0.980, 25 °C/25 °C |
melting_point |
25 °C <25°C |
Key on ui other cas no. |
11031-45-1 77-42-9 |
Physikalische Beschreibung |
Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |
Piktogramme |
Irritant |
Löslichkeit |
VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |
Synonyme |
(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


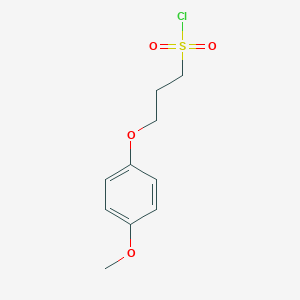
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
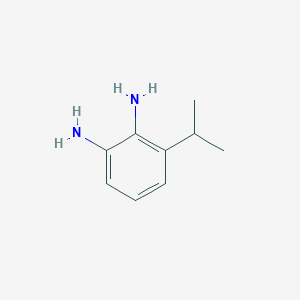
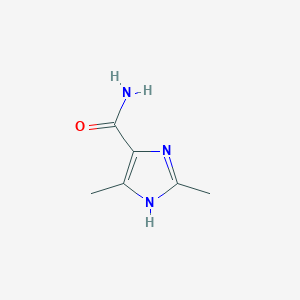
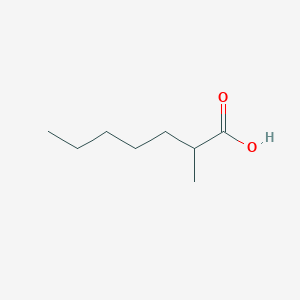
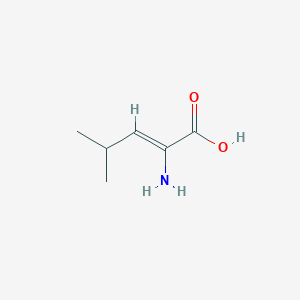
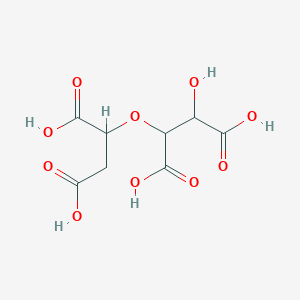
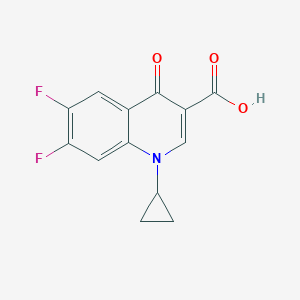
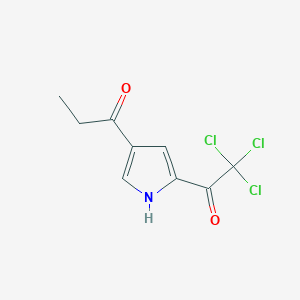

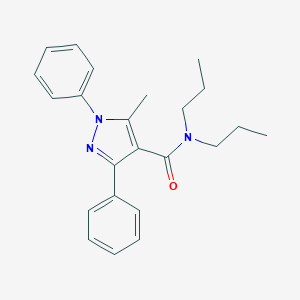
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
